CAY10790

Description

CAY10790 (GC52307) is a dual-acting compound identified as a CysLT1 receptor antagonist and GPBAR1 agonist . CysLT1 receptors are critical in mediating inflammatory responses via leukotriene signaling, while GPBAR1 (G protein-coupled bile acid receptor 1) is involved in metabolic and immune regulation.

Properties

Molecular Formula |

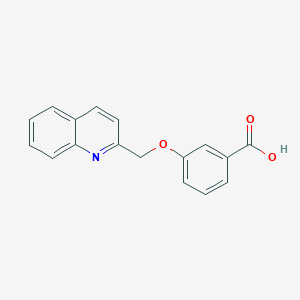

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

3-(quinolin-2-ylmethoxy)benzoic acid |

InChI |

InChI=1S/C17H13NO3/c19-17(20)13-5-3-6-15(10-13)21-11-14-9-8-12-4-1-2-7-16(12)18-14/h1-10H,11H2,(H,19,20) |

InChI Key |

IJTITQLHFRUEQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10790 involves the reaction of 2-quinolinylmethanol with 3-hydroxybenzoic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

CAY10790 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives and substituted benzoic acids, each with unique pharmacological profiles .

Scientific Research Applications

CAY10790 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study receptor-ligand interactions and the development of receptor antagonists and agonists.

Biology: The compound is utilized in cellular assays to investigate its effects on inflammatory pathways and immune responses.

Medicine: this compound has potential therapeutic applications in treating inflammatory diseases and conditions related to bile acid dysregulation.

Mechanism of Action

CAY10790 exerts its effects by binding to cysteinyl leukotriene 1 receptors and G protein-coupled bile acid receptors. This binding inhibits the action of leukotrienes, which are inflammatory mediators, and activates bile acid receptors, leading to anti-inflammatory effects. The compound reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in stimulated cells .

Comparison with Similar Compounds

Structural Comparison: 6-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)

This brominated indole derivative shares structural motifs common in receptor-targeting compounds. Key comparisons include:

Structural Insights :

- Differences in functional groups (e.g., carboxylic acid vs.

Functional Comparison: LYS-006 (hydrochloride)

LYS-006 is a leukotriene A4 (LTA4) hydrolase inhibitor , targeting the upstream leukotriene biosynthesis pathway .

Functional Insights :

- Both compounds modulate leukotriene pathways but at distinct nodes: this compound blocks receptor signaling, while LYS-006 prevents leukotriene synthesis.

- This compound’s dual agonism/antagonism may offer broader therapeutic effects compared to single-target agents like LYS-006.

Research Findings and Limitations

Key Findings

- Structural Analogues : Brominated indoles (e.g., CAS 7254-19-5) exhibit moderate solubility and CYP1A2 inhibition, which may inform this compound’s metabolic profile .

- Functional Analogues : Compounds like LYS-006 highlight the therapeutic value of leukotriene pathway modulation but lack this compound’s dual-targeting advantage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.